An In-depth Technical Guide on the Biological Significance of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA
An In-depth Technical Guide on the Biological Significance of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-3-Hydroxy-17-methyloctadecanoyl-CoA is a putative metabolic intermediate in the catabolism of 17-methyloctadecanoic acid, a branched-chain fatty acid (BCFA). While direct empirical data for this specific molecule is not present in the current scientific literature, its biological significance can be inferred from the well-established pathways of BCFA and very-long-chain fatty acid (VLCFA) metabolism. This guide synthesizes the current understanding of these pathways to project the role, metabolic fate, and potential clinical relevance of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA. The primary metabolic context for this molecule is the peroxisomal β-oxidation pathway, a critical process for the breakdown of fatty acids that cannot be efficiently processed by mitochondria.
Introduction: The Context of Branched-Chain Fatty Acid Metabolism
Branched-chain fatty acids are commonly found in bacteria and certain dietary sources like dairy products.[1] Their metabolism is distinct from that of straight-chain fatty acids. Due to the methyl group near the end of the acyl chain, 17-methyloctadecanoic acid is a substrate for peroxisomal β-oxidation rather than mitochondrial β-oxidation.[2] Peroxisomes are specialized in shortening very-long-chain and branched-chain fatty acyl-CoAs.[3][4]
The activation of 17-methyloctadecanoic acid to its coenzyme A ester, 17-methyloctadecanoyl-CoA, is the prerequisite for its entry into the catabolic pathway. The subsequent multi-step process of β-oxidation generates acetyl-CoA and, in the case of odd-chain fatty acids, propionyl-CoA. (S)-3-Hydroxy-17-methyloctadecanoyl-CoA is the expected third intermediate in the first cycle of this pathway.
The Peroxisomal β-Oxidation Pathway
Peroxisomal β-oxidation is a four-step spiral that systematically shortens the fatty acyl-CoA chain. Unlike its mitochondrial counterpart, the peroxisomal system is not directly coupled to ATP synthesis.[5]
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Step 1: Oxidation by Acyl-CoA Oxidase: The cycle begins with the introduction of a double bond between the α and β carbons of 17-methyloctadecanoyl-CoA by a peroxisomal acyl-CoA oxidase. This reaction produces trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).
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Step 2: Hydration by Enoyl-CoA Hydratase: The resulting trans-2-enoyl-CoA is hydrated by a multifunctional enzyme (L-bifunctional protein or D-bifunctional protein) to form (S)-3-hydroxy-17-methyloctadecanoyl-CoA.[6]
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Step 3: Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: (S)-3-Hydroxy-17-methyloctadecanoyl-CoA is then oxidized to 3-keto-17-methyloctadecanoyl-CoA by the 3-hydroxyacyl-CoA dehydrogenase activity of the multifunctional enzyme, with NAD⁺ as the electron acceptor.[7]
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Step 4: Thiolytic Cleavage by Thiolase: The final step involves the cleavage of 3-keto-17-methyloctadecanoyl-CoA by a peroxisomal thiolase, yielding acetyl-CoA and a shortened 15-methylhexadecanoyl-CoA.[6]
The shortened acyl-CoA can then undergo further rounds of β-oxidation until it is short enough to be transported to the mitochondria for complete oxidation.
Peroxisomal β-oxidation of 17-methyloctadecanoyl-CoA.
Quantitative Data
As of this writing, there is no direct quantitative data available for (S)-3-Hydroxy-17-methyloctadecanoyl-CoA in biological systems. The following table presents hypothetical data based on typical values for related long-chain acyl-CoA intermediates to serve as a reference for future experimental design.
| Parameter | Hypothetical Value | Tissue/Cell Type | Notes |
| Cellular Concentration | 0.1 - 1.5 µM | Hepatocytes | Expected to be a transient intermediate with low steady-state levels. |
| Km for 3-Hydroxyacyl-CoA Dehydrogenase | 5 - 20 µM | Peroxisomal Multifunctional Enzyme | Based on values for other long-chain substrates.[8] |
| Vmax for 3-Hydroxyacyl-CoA Dehydrogenase | 10 - 50 nmol/min/mg protein | Purified Peroxisomal Enzyme | Highly dependent on enzyme purity and assay conditions. |
| Plasma Concentration | < 10 nM | Human Plasma | Not expected to be present in significant amounts in circulation. |
Experimental Protocols
The analysis of long-chain hydroxyacyl-CoA esters is technically challenging due to their low abundance and amphipathic nature. The following protocol is a generalized approach for the extraction and analysis of molecules like (S)-3-Hydroxy-17-methyloctadecanoyl-CoA, adapted from established methods for other long-chain acyl-CoAs.[9][10]
4.1. Extraction of Long-Chain Acyl-CoAs from Tissues or Cells
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Homogenization: Homogenize ~100 mg of frozen tissue or a pellet of 1-5 million cells in 1 mL of ice-cold 100 mM KH₂PO₄ buffer, pH 4.9.
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Solvent Addition: Add 2 mL of 2-propanol to the homogenate and vortex thoroughly.
-
Further Extraction: Add 2 mL of acetonitrile (B52724), vortex, and incubate on ice for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
4.2. Solid-Phase Extraction (SPE) Cleanup
-
Column Equilibration: Equilibrate an oligonucleotide purification column or a C18 SPE column with 60% acetonitrile.
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Sample Loading: Load the supernatant from the extraction step onto the column.
-
Washing: Wash the column with 2 mL of 50% acetonitrile to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs with 1 mL of 2-propanol.
-
Drying: Dry the eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4.3. Analysis by LC-MS/MS
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Chromatography: Use a C18 reversed-phase column with a binary gradient.
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.
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Mobile Phase B: Acetonitrile with 600 mM acetic acid.
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-
Mass Spectrometry: Employ electrospray ionization in positive ion mode (ESI+).
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Precursor Ion (Hypothetical): Scan for the [M+H]⁺ ion of (S)-3-Hydroxy-17-methyloctadecanoyl-CoA.
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Product Ions (Hypothetical): Use tandem mass spectrometry (MS/MS) to fragment the precursor ion. Characteristic fragments would include those corresponding to the coenzyme A moiety and the fatty acyl chain.
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Workflow for the analysis of acyl-CoA esters.
Regulation and Clinical Relevance
The metabolism of peroxisomal substrates is transcriptionally regulated, in part, by the peroxisome proliferator-activated receptor alpha (PPARα).[11] PPARα can be activated by various fatty acids and their derivatives, leading to an upregulation of the enzymes involved in β-oxidation.
Defects in peroxisomal β-oxidation can lead to the accumulation of VLCFAs and BCFAs, resulting in severe metabolic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy. While no specific disease has been linked to the metabolism of 17-methyloctadecanoic acid, the accumulation of its intermediates, including (S)-3-Hydroxy-17-methyloctadecanoyl-CoA, could serve as a biomarker for certain peroxisomal dysfunctions.
The study of such intermediates is crucial for understanding the pathophysiology of these diseases and for the development of novel diagnostic and therapeutic strategies.
Logical relationships in BCFA metabolism.
Conclusion and Future Directions
(S)-3-Hydroxy-17-methyloctadecanoyl-CoA, as an inferred intermediate of 17-methyloctadecanoic acid metabolism, holds potential significance in the study of peroxisomal function and related metabolic diseases. Future research should focus on the chemical synthesis of this compound to serve as an analytical standard. This would enable the development of targeted quantitative assays to confirm its presence in biological systems and to investigate its accumulation in peroxisomal disorders. Furthermore, enzymatic assays with purified peroxisomal multifunctional enzymes could elucidate the specific kinetics of its formation and degradation, providing a more complete picture of branched-chain fatty acid metabolism.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
